1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride
Overview
Description
1-{[1,1’-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,1’-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride typically involves the reaction of 1-{[1,1’-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems and advanced analytical techniques is common to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
1-{[1,1’-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{[1,1’-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent or as a model compound in drug development.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-{[1,1’-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, such as enzyme activity and signal transduction pathways. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1-phenyl-1-propanone hydrochloride
- 1-(4-(Dimethylamino)phenyl)propan-1-one
- 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride .
Uniqueness
1-{[1,1’-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride is unique due to its biphenyl structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .
Biological Activity
1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride, commonly referred to as a biphenyl compound, is notable for its unique structural properties and potential biological activities. Its chemical formula is with a CAS number of 5409-63-2. This compound is synthesized through various chemical reactions, including oxidation, reduction, and substitution processes, which are essential for its application in medicinal chemistry and biological research.
Chemical Structure
The compound features a biphenyl moiety attached to a dimethylamino group through a propanone linkage. The molecular structure can be represented as follows:
Synthesis Methods
The synthesis typically involves the reaction of the corresponding propanone with hydrochloric acid under controlled conditions to yield the hydrochloride salt. This process often requires specific solvents and temperature control to maximize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It may influence enzyme activities and signal transduction mechanisms, although detailed studies are required to elucidate the exact pathways involved.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:
- Anticancer Activity : Some biphenyl derivatives have shown potential in inhibiting cancer cell proliferation.
Compound | Activity | Reference |
---|---|---|
Compound A | IC50 = 25 nM against cancer cells | |
Compound B | Antitumor activity in xenograft models |
- Antimicrobial Properties : Certain derivatives demonstrate selective activity against bacterial pathogens.
Case Studies and Research Findings
Recent studies have explored the biological potential of related compounds. For instance:
- Antichlamydial Activity : A study reported that similar compounds exhibited selective activity against Chlamydia species, suggesting that modifications in the biphenyl structure could enhance antimicrobial efficacy .
- Cancer Research : Investigations into indenoquinoxaline derivatives indicated that structural analogs of biphenyl compounds could suppress inflammation and tumor growth in preclinical models .
- Enzyme Interaction Studies : Research has shown that certain biphenyl derivatives can modulate enzyme activities involved in metabolic pathways, indicating their potential as therapeutic agents .
Comparative Analysis
When compared to other similar compounds, this compound stands out due to its unique biphenyl structure which imparts distinct reactivity patterns:
Compound | Structure | Key Activity |
---|---|---|
3-(Dimethylamino)-1-(phenyl)propanone | Simple phenyl group | Moderate activity |
1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propanone | Biphenyl structure | Enhanced selectivity |
Properties
IUPAC Name |
3-(dimethylamino)-1-(4-phenylphenyl)propan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-18(2)13-12-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14;/h3-11H,12-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBBNTLIRYOJMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90488878 | |
Record name | 1-([1,1'-Biphenyl]-4-yl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90488878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5409-63-2 | |
Record name | 1-Propanone, 1-[1,1′-biphenyl]-4-yl-3-(dimethylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5409-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 12501 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC12501 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12501 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-([1,1'-Biphenyl]-4-yl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90488878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.